4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine
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Overview
Description
4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is a chemical compound with the molecular formula C₁₂H₁₈ClN₅O It is a derivative of pyrimidinamine, featuring a chlorine atom, two methyl groups, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine typically involves multiple steps, starting with the chlorination of a suitable pyrimidinamine precursor. The reaction conditions often require the use of strong bases or acids to facilitate the substitution reactions necessary for introducing the chlorine and morpholine groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different groups can replace the chlorine or morpholine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical activities.
Scientific Research Applications
Chemistry: In chemistry, 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of certain enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In industry, the compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals. Its unique properties make it suitable for a range of applications.
Mechanism of Action
The mechanism by which 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N,6-dimethyl-4-pyrimidinamine
2-Pyrimidinamine, 4,6-dimethyl-
Uniqueness: 4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-chloro-N,N-dimethyl-6-morpholin-4-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-14(2)10-12-8(11)7-9(13-10)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXUOUWOIFWJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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